molecular formula C21H20N2O3S2 B4231558 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide

4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide

Cat. No. B4231558
M. Wt: 412.5 g/mol
InChI Key: HWGOZIIJFRHNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. It has been extensively studied for its potential use in cancer treatment and other therapeutic applications.

Mechanism of Action

4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide exerts its effects through the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This results in alterations in gene expression, leading to cell cycle arrest, apoptosis, and differentiation. 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been shown to selectively target HDAC1 and HDAC3, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit angiogenesis and invasion, two processes critical for tumor growth and metastasis. In addition, 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has several advantages as a research tool, including its potency, selectivity, and ability to induce specific changes in gene expression. However, it also has limitations, such as its potential toxicity and off-target effects. Careful dose optimization and use of appropriate controls are necessary to ensure the validity of experimental results.

Future Directions

There are several potential future directions for research involving 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide. One area of interest is the development of combination therapies that incorporate 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the investigation of 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide in other therapeutic applications, such as neurodegenerative diseases or autoimmune disorders. Finally, further research is needed to fully understand the mechanisms of action of 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide and its potential off-target effects.

Scientific Research Applications

4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been extensively studied for its potential use in cancer treatment, particularly in hematological malignancies such as leukemia and lymphoma. It has also shown promise in the treatment of solid tumors, including breast, lung, and colon cancers. In addition, 4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been investigated for its potential use in other therapeutic applications, such as neurodegenerative diseases and autoimmune disorders.

properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-7-13-18(14-8-15)28(25,26)23-17-11-9-16(10-12-17)21(24)22-19-5-3-4-6-20(19)27-2/h3-14,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGOZIIJFRHNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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